2-Ethylhexanenitrile

Catalog No.
S1927752
CAS No.
4528-39-6
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexanenitrile

CAS Number

4528-39-6

Product Name

2-Ethylhexanenitrile

IUPAC Name

2-ethylhexanenitrile

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c1-3-5-6-8(4-2)7-9/h8H,3-6H2,1-2H3

InChI Key

WYYVVEWZSRVHNF-UHFFFAOYSA-N

SMILES

CCCCC(CC)C#N

Canonical SMILES

CCCCC(CC)C#N

2-Ethylhexanenitrile is an organic compound with the chemical formula C₈H₁₅N. It is a branched-chain nitrile, characterized by its eight-carbon backbone and a nitrile functional group (-C≡N) at the terminal position. This compound is typically a colorless liquid with a faint odor, and it is poorly soluble in water but soluble in many organic solvents. The structure of 2-ethylhexanenitrile is derived from 2-ethylhexanol through dehydroxylation and subsequent nitrilation processes, making it an important intermediate in various chemical syntheses .

Typical of nitriles, including:

  • Hydrolysis: Under acidic or basic conditions, 2-ethylhexanenitrile can hydrolyze to form 2-ethylhexanoic acid.
  • Reduction: It can be reduced to 2-ethylhexylamine using hydrogenation methods.
  • Nucleophilic Addition: Nucleophiles can attack the carbon atom of the nitrile group, leading to the formation of various derivatives .

These reactions are essential for synthesizing other organic compounds and modifying the properties of materials.

The synthesis of 2-ethylhexanenitrile can be achieved through several methods:

  • Nitration of 2-Ethylhexanol: This method involves the nitration of 2-ethylhexanol using mixed acids (nitric and sulfuric acids) under controlled conditions. This process allows for the selective formation of the nitrile.
  • Dehydrohalogenation: Another method involves the reaction of alkyl halides with sodium cyanide, where 2-bromooctane can be converted into 2-ethylhexanenitrile.
  • Telomerization: Ethylene can be telomerized with acetonitrile and aliphatic acids to yield branched-chain nitriles including 2-ethylhexanenitrile .

These methods highlight the versatility in producing this compound for various applications.

2-Ethylhexanenitrile finds use in multiple industries:

  • Chemical Intermediates: It serves as a precursor for synthesizing plasticizers and surfactants.
  • Solvents: Due to its solvent properties, it is utilized in coatings and adhesives.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity .

The versatility of this compound makes it valuable across different sectors.

Studies have shown that 2-ethylhexanenitrile can interact with various biological molecules, influencing metabolic pathways. Its hydrolysis product, 2-ethylhexanoic acid, has been studied for its effects on cellular functions and developmental processes. Research indicates potential implications for indoor air quality as well, given its emission from certain materials like PVC flooring .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-ethylhexanenitrile. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
2-EthylhexanolC₈H₁₈OAlcohol form; used as a solvent and plasticizer.
ButyronitrileC₄H₇NShorter carbon chain; used as a solvent and intermediate.
CapronitrileC₆H₁₃NSimilar chain length; used in polymer production.
HexanenitrileC₆H₁₃NStraight-chain structure; less branched than 2-ethylhexanenitrile.

The primary distinction lies in their functional groups and carbon chain configurations, which significantly influence their reactivity and applications.

Fundamental Chemical Reactions

Hydrolytic Conversion to Carboxylic Acid Derivatives

The hydrolytic conversion of 2-ethylhexanenitrile represents one of the most fundamental transformation pathways available to this nitrile compound. This reaction proceeds through a well-established mechanism that involves the systematic replacement of the carbon-nitrogen triple bond with carbon-oxygen bonds, ultimately yielding carboxylic acid derivatives [1] [2] [3].

Under acidic conditions, 2-ethylhexanenitrile undergoes hydrolysis when heated under reflux with dilute hydrochloric acid and water [1] [3]. The mechanism initiates with protonation of the nitrogen atom, which significantly increases the electrophilicity of the nitrile carbon atom [2] [4]. This activation facilitates nucleophilic attack by water molecules on the electrophilic carbon center. The subsequent deprotonation of the oxygen atom that originated from the water molecule leads to the formation of an imidic acid intermediate, which represents the tautomeric form of an amide [2] [5].

The imidic acid intermediate undergoes tautomerization to form the more thermodynamically stable amide intermediate through a series of proton transfer steps [2] [6]. This amide intermediate is subsequently hydrolyzed under the continued acidic conditions to yield 2-ethylhexanoic acid as the final product, accompanied by the formation of ammonium chloride [1] [3]. The complete transformation requires stoichiometric amounts of acid, as the ammonium ion formed consumes the acid and prevents its regeneration in a catalytic manner [7].

Under basic conditions, the hydrolysis pathway follows a distinctly different mechanistic route while achieving the same fundamental transformation [3] [8]. The reaction commences with nucleophilic attack by hydroxide ions on the nitrile carbon atom, forming a negatively charged intermediate [2] [5]. The nitrogen atom is subsequently protonated by water molecules to neutralize the negative charge, generating the same imidic acid intermediate observed in the acidic pathway [8].

The imidic acid is then deprotonated by the basic medium, forming a resonance-stabilized intermediate that facilitates tautomerization to the amide form [5] [8]. The amide undergoes base-catalyzed hydrolysis through nucleophilic attack by hydroxide ions at the carbonyl carbon, ultimately yielding the sodium salt of 2-ethylhexanoic acid and releasing ammonia gas [3] [7]. To obtain the free carboxylic acid from this pathway, subsequent acidification of the reaction mixture is required [7].

Reaction TypeReagentsPrimary ProductMechanismTemperature Range (°C)
Acid-Catalyzed HydrolysisDilute HCl, H₂O, Heat/Reflux2-Ethylhexanoic acid + NH₄ClProtonation → Nucleophilic attack → Tautomerization → Amide hydrolysis80-100
Base-Catalyzed HydrolysisNaOH/KOH, H₂O, Heat/RefluxSodium 2-ethylhexanoate + NH₃Hydroxide attack → Protonation → Tautomerization → Amide hydrolysis80-100

Reduction to Primary Amines

The reduction of 2-ethylhexanenitrile to its corresponding primary amine, 2-ethylhexylamine, represents a crucial transformation pathway that has significant synthetic utility. Multiple reducing systems have been developed to achieve this conversion, each offering distinct advantages in terms of reaction conditions, selectivity, and practical implementation [9] [10] [11].

Lithium aluminium hydride serves as one of the most commonly employed reducing agents for nitrile reduction [11] [12]. The reaction typically proceeds in anhydrous ether or tetrahydrofuran solvents under inert atmosphere conditions [11]. The mechanism involves sequential hydride transfer steps from the lithium aluminium hydride complex to the nitrile carbon, ultimately reducing the carbon-nitrogen triple bond to a primary amine functionality. Following the initial reduction step, aqueous acid workup is required to protonate the intermediate and release the final amine product [11] [12].

An alternative and highly effective reducing system employs Raney nickel in combination with potassium borohydride in dry ethanol [9]. This methodology has demonstrated exceptional efficiency for both aromatic and aliphatic nitriles, achieving yields ranging from 80 to 93 percent for various substrates [9]. The optimal reaction conditions involve a substrate to Raney nickel to potassium borohydride molar ratio of 1:1:4, conducted at room temperature for approximately 45 minutes [9]. This system exhibits remarkable selectivity for primary amine formation, with minimal formation of secondary or tertiary amine byproducts [9].

The mechanism of the Raney nickel/potassium borohydride system involves initial coordination of the nitrile to the metal surface, followed by sequential hydride transfer steps from the borohydride reagent [9]. The heterogeneous nature of this catalytic system facilitates easy product isolation and potentially allows for catalyst recovery and reuse [9].

Catalytic hydrogenation represents another viable approach for nitrile reduction, utilizing various transition metal catalysts under hydrogen gas pressure [11] [13]. While this method can achieve high conversions under appropriate conditions, it often requires elevated temperatures and pressures, and may suffer from selectivity issues due to potential over-reduction or formation of secondary amine products through imine coupling reactions [10] [13].

Recent developments have introduced titanium tetrachloride-promoted reduction using ammonia-borane as the reducing agent [10]. This system operates under mild conditions at room temperature in diethyl ether solvent, achieving yields ranging from 89 to 95 percent for various nitrile substrates [10]. The mechanism involves activation of the nitrile by coordination to titanium tetrachloride, followed by hydroboration of the activated carbon-nitrogen triple bond [10].

Reducing AgentSolventTemperature (°C)Yield (%)Selectivity
Lithium Aluminium Hydride (LiAlH₄)Diethyl ether/THFRoom temperature to refluxNear quantitativeHigh for primary amines
Raney Ni/KBH₄Dry ethanolRoom temperature80-93High for primary amines
Catalytic HydrogenationVarious160-20070-98Variable
Ammonia-Borane/TiCl₄Diethyl etherRoom temperature89-95High for primary amines

Grignard Reaction Product Formation

The reaction of 2-ethylhexanenitrile with Grignard reagents represents a unique transformation pathway that enables the formation of ketone products through a distinctive mechanism [14] [15] [16]. Unlike the typical alcohol-forming reactions of Grignard reagents with aldehydes and ketones, the reaction with nitriles proceeds through a single addition process that ultimately yields ketones after aqueous workup [15] [17].

The mechanism initiates with nucleophilic attack by the highly nucleophilic carbon center of the Grignard reagent on the electrophilic carbon atom of the nitrile [15] [16]. This attack results in the formation of a new carbon-carbon bond while simultaneously breaking one of the π bonds in the carbon-nitrogen triple bond [16] [17]. The resulting intermediate features a negatively charged nitrogen atom and maintains a double bond between carbon and nitrogen, constituting the salt of an imine [18] [17].

The key mechanistic feature that distinguishes nitrile-Grignard reactions from other carbonyl additions is the inability of Grignard reagents to attack negatively charged species [15] [16]. This characteristic prevents the occurrence of a second addition reaction, which would otherwise lead to tertiary alcohol formation as observed with esters [15]. Consequently, the reaction terminates after a single Grignard addition, regardless of the stoichiometry employed [15].

Following the initial nucleophilic addition, aqueous acid workup protonates the negatively charged nitrogen atom, converting the imine salt into a neutral imine intermediate [16] [18]. However, imines exhibit remarkable susceptibility to hydrolysis under the acidic aqueous conditions typically employed in Grignard workup procedures [16] [17]. The imine hydrolysis proceeds through protonation of the nitrogen atom to form an iminium ion, followed by nucleophilic attack by water at the electrophilic carbon center [16].

The subsequent steps involve proton transfer processes and elimination of ammonia to regenerate the carbonyl functionality, ultimately yielding the ketone product [16] [17]. The overall transformation effectively replaces the nitrogen atom of the original nitrile with an oxygen atom while introducing the carbon framework from the Grignard reagent [15] [16].

This methodology provides access to ketones bearing the 2-ethylhexyl substituent in combination with various alkyl or aryl groups derived from the Grignard reagent employed [16] [17]. The reaction typically proceeds with good to excellent yields, ranging from 70 to 90 percent depending on the specific Grignard reagent and reaction conditions utilized [15] [16].

Grignard ReagentProduct TypeIntermediateYield Range (%)Key Feature
Methylmagnesium bromideKetone (after hydrolysis)Imine salt70-90Single addition only
Phenylmagnesium bromideKetone (after hydrolysis)Imine salt70-90Single addition only
Ethylmagnesium bromideKetone (after hydrolysis)Imine salt70-90Single addition only

Catalytic Transformation Mechanisms

Oxygen-Mediated Oxidation Pathways

The oxygen-mediated oxidation of compounds related to 2-ethylhexanenitrile encompasses several distinct mechanistic pathways that operate through different catalytic systems and reaction conditions. While direct oxidation of the nitrile functionality itself is uncommon, understanding the oxidation behavior of related compounds provides insight into potential transformation pathways and side reactions that may occur during synthesis or handling [19] [20] [21].

Electrochemical oxidation using nickel oxyhydroxide electrodes represents a sophisticated approach for the oxidation of primary amines to nitriles [20] [22] [23]. This methodology has demonstrated particular relevance for the reverse transformation, where primary amines undergo dehydrogenation to form nitrile products [20]. The mechanism operates through two distinct pathways: an indirect pathway involving hydrogen atom transfer to catalytic nickel(III) sites, and a potential-dependent pathway involving hydride transfer to nickel(IV) sites [20] [22].

The potential-dependent pathway has emerged as the dominant mechanism for amine oxidation on nickel oxyhydroxide surfaces [20] [23]. This pathway involves the formation of highly oxidized nickel(IV) sites under applied electrochemical potential, which serve as the active catalytic centers for the dehydrogenation process [20]. The mechanism proceeds through hydride transfer from the amine substrate to the nickel(IV) center, followed by deprotonation steps that ultimately yield the nitrile product [22] [23].

The electrochemical approach offers several advantages, including the ability to operate under mild conditions at room temperature and the potential for high selectivity toward nitrile formation [20] [23]. The reaction rate and selectivity can be tuned through adjustment of the applied potential, solution pH, and substrate concentration [20] [22].

Chemical oxidation using N-hydroxyphthalimide as a catalyst represents another important oxidation pathway, although it typically targets aldehyde substrates rather than nitriles directly [19] [21]. This system employs molecular oxygen or air as the terminal oxidant and operates through the formation of phthalimido-N-oxyl radicals that facilitate the oxidation process [19]. The mechanism involves initial formation of a peracid intermediate, followed by decomposition to generate the active radical species [19].

The N-hydroxyphthalimide-catalyzed system has demonstrated remarkable selectivity for the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid, achieving selectivities greater than 99 percent under optimized conditions [19] [21]. The reaction proceeds under mild conditions at temperatures ranging from 30 to 83 degrees Celsius, utilizing isobutanol as the preferred solvent [19].

Autoxidation processes represent a third category of oxygen-mediated transformations that can occur with compounds bearing the 2-ethylhexyl structural motif [19] [24]. These processes typically operate through radical chain mechanisms involving hydrogen abstraction and oxygen incorporation steps [24]. The autoxidation of 2-ethylhexanal has been extensively studied, revealing the formation of various products including carboxylic acids, esters, and other oxygenated derivatives [19] [24].

Oxidation TypeOxidizing AgentMechanismTemperature (°C)Selectivity
Electrochemical (NiOOH)O₂/electrode potentialHydride transfer to Ni⁴⁺Room temperatureHigh to nitriles from amines
Chemical (NHPI-catalyzed)O₂/N-hydroxyphthalimidePINO radical formation30-83High to carboxylic acids
AutoxidationO₂/airRadical chain mechanism40-83Moderate

Hydrogenation/Dehydrogenation Equilibria

The hydrogenation and dehydrogenation processes involving 2-ethylhexanenitrile and related compounds represent reversible hydrogen transfer reactions that follow complementary mechanistic pathways [25]. These transformations involve the sequential incorporation or removal of hydrogen atoms from the carbon-nitrogen framework, enabling interconversion between different oxidation states and functional groups [25].

Hydrogenation processes targeting nitrile functionality typically require specialized catalytic systems due to the inherent stability of the carbon-nitrogen triple bond [26] [27]. The most commonly employed approach utilizes transition metal catalysts, such as nickel on titanium dioxide supports, under hydrogen gas pressure [26]. The mechanism involves initial coordination of the nitrile to the metal surface, followed by sequential hydrogen addition steps that progressively reduce the multiple bond character [26].

The hydrogenation of related 2-ethylhexyl compounds has been extensively studied, particularly in the context of 2-ethyl-2-hexenal reduction to 2-ethylhexanol [26]. This transformation employs nickel-based catalysts supported on titanium dioxide, operating under mild pressure and temperature conditions [26]. The choice of solvent significantly influences the catalytic performance, with polar protic solvents such as isopropanol providing optimal results [26].

The solvent effect in these hydrogenation reactions arises from the formation of hydrogen bonds between the reactant molecules and protic solvent species [26] [24]. These interactions can modify the electronic properties of the substrate, affecting both the reactivity and selectivity of the reduction process [26]. Polar solvents generally enhance the selectivity toward the desired alcohol product while maintaining high conversion rates [26].

Dehydrogenation represents the reverse transformation, involving the removal of hydrogen atoms to generate higher oxidation state products [25]. Acceptorless dehydrogenation reactions have gained particular attention due to their atom economy and environmental compatibility [25]. These processes typically employ transition metal catalysts, such as ruthenium complexes, that facilitate the elimination of molecular hydrogen from alcohol or amine substrates [25].

The mechanism of acceptorless dehydrogenation involves initial coordination of the substrate to the metal center, followed by β-hydride elimination steps that generate the dehydrogenated product and molecular hydrogen [25]. The reversible nature of these transformations enables equilibrium control through adjustment of reaction conditions, such as temperature and hydrogen partial pressure [25].

Transfer hydrogenation and dehydrogenation processes provide alternative pathways that utilize sacrificial hydrogen donors or acceptors rather than molecular hydrogen [25]. These methods often operate under milder conditions and can achieve high selectivity for specific products [25]. The mechanism typically involves hydrogen transfer between the substrate and a suitable donor/acceptor molecule through the mediation of a transition metal catalyst [25].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4528-39-6

Dates

Last modified: 08-16-2023

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